(4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl)(pyridin-2-yl)methanone
Description
Properties
IUPAC Name |
[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c26-20(17-8-4-5-9-21-17)25-12-10-24(11-13-25)19-14-18(22-15-23-19)16-6-2-1-3-7-16/h1-9,14-15H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCKXONXKUITTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl)(pyridin-2-yl)methanone typically involves multi-step organic reactions. The preparation methods include:
Synthetic Routes: The synthesis begins with the formation of the pyrimidine ring, followed by the introduction of the phenyl group. The piperazine ring is then attached to the pyrimidine ring, and finally, the pyridine ring is introduced to complete the structure.
Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production may involve optimization of the synthetic route to scale up the process, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
(4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl)(pyridin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The compound exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Research indicates that derivatives of this compound demonstrate notable antibacterial properties. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM against strains such as Staphylococcus aureus and Escherichia coli . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
In vitro studies have revealed that (4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl)(pyridin-2-yl)methanone exhibits cytotoxic effects against various cancer cell lines, including breast cancer and leukemia. The compound induces apoptosis and cell cycle arrest, with IC50 values in the micromolar range, suggesting its potential as an anticancer agent .
Case Studies
Several studies have investigated the applications and efficacy of this compound:
Study 1: Antibacterial Efficacy
A study conducted on pyridazine derivatives demonstrated that compounds similar to this compound exhibited comparable or superior antibacterial activity against multi-drug resistant strains compared to conventional antibiotics .
Study 2: Cytotoxicity Assays
Another research project focused on the cytotoxicity of related compounds against various cancer cell lines. The results indicated that specific structural modifications enhanced the anticancer activity, highlighting the importance of molecular design in drug development .
Mechanism of Action
The mechanism of action of (4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl)(pyridin-2-yl)methanone involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- TRPV4 Antagonists: The replacement of pyridin-2-yl with 6-aminopyridin-3-yl enhances selectivity for TRPV4 channels, critical in pain signaling .
- Antimicrobial Activity : Substituting the pyrimidine ring with a nitrofuran (DO-190) significantly boosts potency against M. tuberculosis (MIC: 0.06 µg/mL vs. 0.25 µg/mL for VAL_SNN) .
- Antiviral Applications: Atevirdine’s indole moiety and ethylamino group confer high affinity for HIV reverse transcriptase, despite lower lipophilicity (LogP: -4.95) .
Physicochemical and Pharmacokinetic Properties
Insights :
- DO-190’s nitrofuran group increases hydrogen bond acceptors, possibly enhancing target binding but reducing metabolic stability .
Biological Activity
The compound (4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl)(pyridin-2-yl)methanone is a complex organic molecule that combines various heterocyclic structures, notably pyrimidine, piperazine, and pyridine. This compound has garnered attention in biological research due to its potential therapeutic applications and interactions with biological systems. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Molecular Formula
- C : 22
- H : 21
- N : 5
- O : 1
IUPAC Name
(Z)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]-3-pyridin-2-ylprop-2-en-1-one
Structural Representation
The structural configuration of this compound is critical for its biological activity. The presence of multiple functional groups allows for diverse interactions with biological targets.
The mechanism of action for this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways.
- Receptor Interaction : It could interact with various receptors, modulating their activity and influencing downstream signaling cascades.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains, indicating a possible role in infection control.
Antimicrobial Properties
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity. For example, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 50 µg/mL |
| Compound B | E. coli | 100 µg/mL |
| Compound C | E. coli | 200 µg/mL |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of similar compounds on cancer cell lines. For instance, certain derivatives were found to inhibit cell proliferation significantly in glioma cells by targeting Na+/K+ ATPase activity .
Table 2: Cytotoxicity Data on Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | Glioma | 10 |
| Compound E | Breast Cancer | 15 |
| Compound F | Lung Cancer | 20 |
Study 1: Antimicrobial Evaluation
A study conducted on various pyrimidine derivatives, including those related to our compound, demonstrated promising antimicrobial properties. The derivatives were tested against clinical isolates, showing effectiveness comparable to standard antibiotics .
Study 2: Cancer Cell Inhibition
Another significant study focused on the inhibition of cancer cell lines using pyrimidine-based compounds. The results indicated that these compounds could effectively reduce cell viability through apoptosis induction mechanisms .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other related compounds:
Table 3: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) |
|---|---|---|
| (Z)-1-(4-(6-Pyridinyl)piperazin-1-yl)-3-(pyridin-3- | Moderate | 25 µM |
| (Z)-1-(4-(6-Pyrimidinyl)piperazin-1-yl)-3-(pyridin- | High | 15 µM |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl)(pyridin-2-yl)methanone, and how are reaction conditions optimized?
- Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Coupling of pyrimidine derivatives (e.g., 6-phenylpyrimidin-4-amine) with piperazine intermediates under reflux conditions in polar aprotic solvents (e.g., DMF or ethanol) .
- Step 2 : Introduction of the pyridin-2-yl methanone group via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) .
- Optimization : Reaction yields are maximized by adjusting temperature (80–120°C), solvent polarity, and catalyst loading. Thin-layer chromatography (TLC) and HPLC monitor intermediate purity .
Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity of the pyrimidine, piperazine, and pyridine moieties. Discrepancies in aromatic proton signals may indicate tautomerism or rotameric forms .
- X-ray Crystallography : Resolves 3D conformation and bond angles. SHELX software refines crystallographic data, though challenges arise from disordered solvent molecules or twinning .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (±2 ppm error) and fragmentation patterns .
Q. What are the primary pharmacological targets hypothesized for this compound?
- Answer : Computational docking (AutoDock Vina, Schrödinger Suite) predicts affinity for:
- GPCRs : Serotonin (5-HT₁A/2A) and dopamine receptors due to piperazine and pyridine motifs .
- Kinases : Pyrimidine-based scaffolds often inhibit CDK or EGFR kinases. In vitro kinase assays (e.g., ADP-Glo™) validate preliminary predictions .
Advanced Research Questions
Q. How can reaction intermediates with low stability be stabilized during synthesis?
- Answer :
- Protection-Deprotection : Use tert-butoxycarbonyl (Boc) groups for amine protection in piperazine intermediates, with deprotection via TFA/DCM .
- Low-Temperature Handling : Sensitive intermediates (e.g., enolates) are stored at –20°C and reacted immediately.
- In Situ Monitoring : Real-time IR spectroscopy tracks reactive species (e.g., carbocations) to minimize degradation .
Q. What strategies resolve contradictions between computational binding predictions and experimental activity data?
- Answer :
- Dynamic Simulations : Molecular dynamics (MD) simulations (AMBER, GROMACS) assess ligand-protein flexibility over 100 ns trajectories. Mismatches between static docking and MD suggest allosteric binding .
- Metabolite Screening : LC-MS/MS identifies off-target metabolites (e.g., CYP450-mediated oxidation) that alter activity .
- Structural Analog Comparison : Benchmark against similar compounds (e.g., pyridin-3-yl analogs) to refine QSAR models .
Q. How does tautomerism in the pyrimidine ring affect biological activity, and how is this characterized?
- Answer :
- Tautomer Identification : Variable-temperature ¹H NMR (VT-NMR) in DMSO-d₆ distinguishes keto-enol tautomers. Chemical shifts at 60°C vs. 25°C reveal dominant forms .
- Activity Correlation : Enzymatic assays (e.g., fluorescence polarization) compare tautomer-enriched samples. For example, enol tautomers may show 10-fold higher kinase inhibition .
Q. What methodologies address low solubility in pharmacokinetic studies?
- Answer :
- Co-solvent Systems : Use cyclodextrin (e.g., HP-β-CD) or PEG-400 to enhance aqueous solubility. Phase-solubility diagrams determine optimal ratios .
- Prodrug Design : Introduce phosphate or ester groups at the pyridine nitrogen, cleaved in vivo by esterases .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) for sustained release. Dynamic light scattering (DLS) monitors stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
